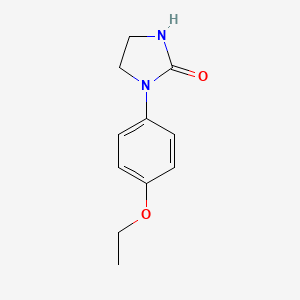

1-(4-Ethoxyphenyl)imidazolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Ethoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of the ethoxyphenyl group at the 1-position of the imidazolidinone ring imparts unique chemical and physical properties to the compound. Imidazolidinones are widely recognized for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

准备方法

The synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one can be achieved through several routes:

Direct Carbonylation of Diamines: This method involves the reaction of 1,2-diamines with carbon monoxide in the presence of a catalyst.

Intramolecular Hydroamidation: Propargylic ureas can undergo intramolecular hydroamidation to form imidazolidin-2-ones.

Aziridine Ring Expansion: Aziridines can be converted to imidazolidin-2-ones through ring expansion reactions.

化学反应分析

1-(4-Ethoxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

科学研究应用

1-(4-Ethoxyphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.

Medicine: Imidazolidinones are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

作用机制

The mechanism of action of 1-(4-Ethoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

相似化合物的比较

1-(4-Ethoxyphenyl)imidazolidin-2-one can be compared with other imidazolidinones and related compounds:

生物活性

1-(4-Ethoxyphenyl)imidazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and immunosuppressive applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the imidazolidin-2-one class of compounds, characterized by a five-membered ring containing nitrogen. The presence of the ethoxyphenyl group enhances its lipophilicity, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidin-2-one derivatives, including this compound. A study demonstrated that various substituted imidazolidin-2-ones exhibited significant cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that these compounds can serve as potential chemotherapeutic agents .

Table 1: Anticancer Activity of Imidazolidin-2-one Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 28.0 ± 2.5 | Induction of apoptosis |

| 4-(het)arylimidazolidin-2-one | A549 (Lung Cancer) | 41.6 ± 3.2 | Cell cycle arrest |

| Tamoxifen | MCF-7 | 46.2 ± 3.5 | Estrogen receptor modulation |

Immunosuppressive Activity

Another area of interest is the immunosuppressive activity of imidazolidin-2-one derivatives. In a study evaluating various compounds for their effects on mouse splenocytes, it was found that certain imidazolidin-2-one derivatives significantly inhibited concanavalin A (ConA)-stimulated proliferation at concentrations around 90 µM. This suggests a potential application in autoimmune diseases and transplant rejection scenarios .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the acid-catalyzed reaction of ureas with appropriate aromatic nucleophiles. Quantum chemistry calculations have been employed to rationalize the regioselectivity observed during synthesis, indicating that modifications to the substituents can significantly alter biological activity .

Table 2: Synthesis Conditions for Imidazolidin-2-one Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acid-Catalyzed Reaction | Toluene, TFA as catalyst | Good to High |

| Base-Catalyzed Reaction | Various bases (e.g., NaOH) | Moderate |

Case Studies

Case Study 1: Antitumor Activity

In vitro studies on a series of imidazolidin-2-one derivatives showed promising results against various cancer cell lines, with certain compounds exhibiting IC50 values in the low micromolar range. Notably, the introduction of electron-withdrawing groups on the phenyl ring enhanced cytotoxicity .

Case Study 2: Immunosuppressive Effects

Research involving mouse splenocytes revealed that specific imidazolidin-2-one derivatives could significantly suppress immune responses, indicating their potential use in therapeutic applications for managing autoimmune conditions .

属性

IUPAC Name |

1-(4-ethoxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGPJFVVOCIVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。